molecular formula C7H5N3O2 B12335910 Imidazo[1,5-a]pyrazine-3-carboxylic acid

Imidazo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B12335910
M. Wt: 163.13 g/mol
InChI Key: BYJJAUVSLQFDRY-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure composed of an imidazole ring and a pyrazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2,3-diaminomaleonitrile with ketones and isocyanides, followed by subsequent reactions to form the desired imidazo[1,5-a]pyrazine core . Another approach includes the condensation of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,5-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen substituents.

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules, leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore in drug discovery make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

imidazo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-9-4-5-3-8-1-2-10(5)6/h1-4H,(H,11,12)

InChI Key

BYJJAUVSLQFDRY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=O)O)C=N1

Origin of Product

United States

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